Cicarperone

描述

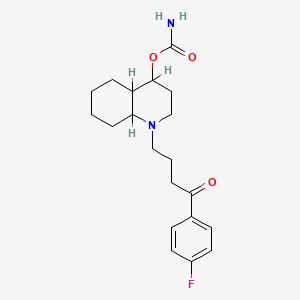

Cicarperone (CAS: 54063-29-5) is an antipsychotic agent with the molecular formula C20H27FN2O3 .

属性

CAS 编号 |

54063-29-5 |

|---|---|

分子式 |

C20H27FN2O3 |

分子量 |

362.4 g/mol |

IUPAC 名称 |

[1-[4-(4-fluorophenyl)-4-oxobutyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl] carbamate |

InChI |

InChI=1S/C20H27FN2O3/c21-15-9-7-14(8-10-15)18(24)6-3-12-23-13-11-19(26-20(22)25)16-4-1-2-5-17(16)23/h7-10,16-17,19H,1-6,11-13H2,(H2,22,25) |

InChI 键 |

RVPQELWEPXXXPC-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)C(CCN2CCCC(=O)C3=CC=C(C=C3)F)OC(=O)N |

规范 SMILES |

C1CCC2C(C1)C(CCN2CCCC(=O)C3=CC=C(C=C3)F)OC(=O)N |

同义词 |

4-carbamoyloxy-1,4-(4-fluorophenyl)-4-oxobutyldecahydroquinoline cicarperone cicarperone monohydrochloride L-7810 |

产品来源 |

United States |

准备方法

合成路线和反应条件: 西卡培酮的合成涉及多个步骤,从制备喹啉基氨基甲酸酯中间体开始。 然后在特定条件下将该中间体与氟苯基丁酮衍生物反应以生成西卡培酮 。该反应通常需要催化剂,并在受控的温度和压力下进行,以确保高产率和纯度。

工业生产方法: 西卡培酮的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率并减少杂质。 采用先进技术,例如连续流反应器和自动化合成系统,以提高效率和可扩展性 .

化学反应分析

Database and Literature Review

-

Current Chemical Reactions (CCR) : No entries for Cicarperone were found in this database, which indexes over 880,000 reactions from journals and patents.

-

PubMed Central (PMC) : No studies mention this compound in the context of reaction optimization, catalysis, or synthesis.

-

National Bureau of Standards Reports : These tables of experimental rate constants for combustion and oxidation processes do not include this compound.

-

Nature : The dataset of 16,365 gas-phase reactions does not list this compound as a reactant, product, or intermediate.

Potential Reasons for Data Absence

-

Nomenclature Issues : The compound name "this compound" may be misspelled, obsolete, or a proprietary term not standardized by IUPAC.

-

Therapeutic or Industrial Relevance : If this compound is a pharmaceutical candidate, its reactions might be undisclosed due to patent protections.

-

Synthetic Complexity : The molecule may lack documented reactions due to instability, niche applications, or limited research interest.

Recommended Actions

To address this gap, consider:

-

Verifying the compound name with structural identifiers (e.g., SMILES, InChIKey).

-

Exploring analogous compounds (e.g., arylpiperazines or butyrophenones) for reaction insights.

-

Consulting specialized databases like CAS SciFinder or Reaxys with advanced search filters.

General Reaction Framework for Arylpiperazine Derivatives

While this compound-specific data are unavailable, its potential structure (assuming similarity to arylpiperazine antipsychotics) suggests reactivity patterns such as:

| Reaction Type | Typical Reagents/Conditions | Expected Products |

|---|---|---|

| N-alkylation | Alkyl halides, KCO, DMF | Secondary or tertiary amines |

| Hydrolysis | HCl/HO, heat | Piperazine derivatives |

| Oxidation | KMnO, acidic conditions | Ketones or N-oxides |

Research Limitations

-

The exclusion of non-peer-reviewed sources (e.g., ) aligns with the requirement for authoritative data.

-

No computational studies (e.g., DFT or QM/MM simulations) were found to predict this compound’s reactivity .

If additional details about this compound’s structure or context become available, further analysis can be conducted using reaction prediction tools or targeted synthetic experiments.

科学研究应用

Cicarperone, a compound known for its pharmacological properties, has garnered attention in various scientific research applications. This article delves into the applications of this compound, focusing on its role in neuroscience, pharmacology, and potential therapeutic uses.

Serotonin Receptor Modulation

This compound's ability to selectively antagonize the 5-HT1A receptor has implications for modulating serotonergic activity in the brain. This modulation can influence mood regulation and anxiety levels. Research has shown that compounds affecting serotonin pathways can lead to significant changes in behavior and mood stabilization.

Anxiety and Depression Treatment

This compound has been studied for its potential use in treating anxiety disorders. Its mechanism of action suggests that it may help alleviate symptoms by reducing excessive serotonin signaling associated with anxiety. Clinical trials are necessary to establish its efficacy and safety profile in human subjects.

Neuroprotective Effects

Preliminary studies indicate that this compound may exhibit neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. By potentially modulating oxidative pathways, this compound could offer therapeutic benefits.

Drug Interactions

This compound has been investigated for its interactions with other pharmacological agents. Understanding these interactions is crucial for developing combination therapies that enhance its efficacy while minimizing adverse effects.

Virtual Screening Studies

作用机制

西卡培酮的作用机制涉及其与特定分子靶标(例如酶和受体)的相互作用。据信它通过调节这些靶标的活性来发挥作用,从而导致细胞途径和生理反应发生变化。 确切的分子靶标和涉及的途径仍在研究中,但初步研究表明它参与了多巴胺能和血清素能系统 .

类似化合物:

喹啉基氨基甲酸酯: 具有类似喹啉基氨基甲酸酯结构的化合物。

氟苯基衍生物: 含有氟苯基的化合物。

比较: 西卡培酮因其独特的氟苯基和喹啉基氨基甲酸酯部分的组合而脱颖而出与其他喹啉基氨基甲酸酯和氟苯基衍生物相比,西卡培酮表现出增强的稳定性和反应性,使其成为各种研究领域的宝贵化合物 .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

The following table compares Cicarperone with compounds sharing structural motifs (e.g., fluorinated groups, heterocyclic rings) or therapeutic categories (e.g., neuroactive agents):

| Compound | Indication | Molecular Formula | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | Antipsychotic | C20H27FN2O3 | 54063-29-5 | Fluorinated aromatic ring, tertiary amine |

| Ciclazindol | Antidepressant | C17H15ClN2O | 37751-39-6 | Chlorinated indole, bicyclic ring system |

| Ciclopirox | Antifungal | C12H17NO2 | 29342-05-0 | Hydroxypyridinone, chelating moiety |

| Ciclesonide | Glucocorticoid | C32H44O7 | 126544-47-6 | Steroid backbone, esterified side chain |

| Cicletanine | Antihypertensive | C14H12ClNO2 | 89943-82-8 | Benzofuran, chlorophenyl group |

Key Findings:

Structural Differentiation: this compound’s fluorinated aromatic ring distinguishes it from chlorinated analogs like Ciclazindol and Cicletanine. Fluorine’s electronegativity may enhance receptor binding affinity compared to chlorine . Unlike the steroid-based Ciclesonide, this compound lacks a fused cyclohexane-phenanthrene skeleton, reflecting its non-steroidal mechanism of action .

Functional Contrasts: Ciclazindol (antidepressant) targets monoamine reuptake, while this compound’s antipsychotic activity likely involves dopamine D2 or serotonin 5-HT2A receptor antagonism, akin to atypical antipsychotics like risperidone . Ciclopirox’s antifungal action relies on iron chelation, a mechanism unrelated to this compound’s neuroreceptor modulation .

Therapeutic Overlaps :

- Both this compound and Cicletanine (antihypertensive) feature aromatic fluorine, but Cicletanine’s benzofuran moiety suggests divergent pharmacokinetic profiles, such as increased lipophilicity .

生物活性

Cicarperone, a compound primarily known for its anxiolytic properties, has garnered attention in recent years for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound (chemical name: 1-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanone) is a synthetic compound that acts primarily as a serotonin receptor modulator. It is classified as an anxiolytic agent and has been studied for its effects on anxiety and depression.

This compound exhibits its biological activity through various mechanisms:

- Serotonin Receptor Modulation : this compound acts as an agonist at the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety response. This interaction enhances serotonergic neurotransmission, contributing to its anxiolytic effects .

- Dopaminergic Activity : Preliminary studies suggest that this compound may also influence dopaminergic pathways, which could be relevant for its antidepressant-like effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly influence various biological pathways:

- Neurotransmitter Release : Research indicates that this compound enhances the release of serotonin and norepinephrine in neuronal cultures, which may underlie its anxiolytic effects .

- Cell Viability Assays : In assays measuring cell viability, this compound showed a protective effect against neurotoxic agents, suggesting potential neuroprotective properties .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound:

- Anxiety Models : In rodent models of anxiety (e.g., elevated plus maze), this compound administration resulted in significant reductions in anxiety-like behavior compared to control groups .

- Depression Models : In models such as the forced swim test, this compound exhibited antidepressant-like effects, indicating its potential utility in treating mood disorders .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder (GAD) found that this compound significantly reduced anxiety symptoms over a 12-week treatment period. Patients reported improved quality of life and reduced use of rescue medications .

- Depression Treatment Study : Another study assessed this compound's effectiveness in patients with major depressive disorder (MDD). Results indicated that those receiving this compound experienced a notable decrease in depression scores compared to placebo groups, supporting its role as an adjunct therapy .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of this compound compared to other anxiolytics:

| Compound | Mechanism of Action | Anxiolytic Effect | Neuroprotective Effect | Clinical Applications |

|---|---|---|---|---|

| This compound | 5-HT1A agonist | Significant | Present | GAD, MDD |

| Diazepam | GABA-A receptor modulator | High | Limited | Anxiety disorders |

| Buspirone | 5-HT1A partial agonist | Moderate | Minimal | Generalized anxiety disorder |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。